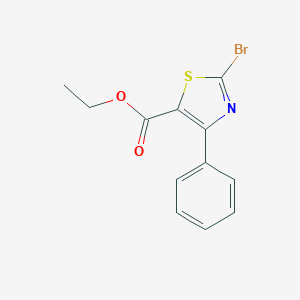

ethyl 2-bromo-4-phenylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate typically involves the bromination of ethyl 4-phenyl-1,3-thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: ethyl 2-bromo-4-phenylthiazole-5-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiazoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Formation of 2-azido-4-phenyl-1,3-thiazole-5-carboxylate or 2-thiocyanato-4-phenyl-1,3-thiazole-5-carboxylate.

Oxidation: Formation of 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate sulfoxide or sulfone.

Reduction: Formation of 2-bromo-4-phenyl-1,3-thiazoline-5-carboxylate.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-bromo-4-phenylthiazole-5-carboxylate is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It has shown promise in the development of anti-cancer agents, antibiotics, and other therapeutic compounds. The thiazole ring structure is significant for its biological activity, allowing for interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits antimicrobial, antifungal, and anticancer properties. For instance, studies have demonstrated its effectiveness against specific cancer cell lines, suggesting its potential as a cytotoxic agent. The presence of the bromine atom enhances its reactivity and selectivity in biological systems.

Agricultural Chemistry

Agrochemical Formulations

The compound is also employed in the formulation of agrochemicals. Its effectiveness in pest control and crop protection makes it a valuable asset for enhancing agricultural productivity. The thiazole derivatives are known to possess herbicidal and fungicidal properties, which are critical for sustainable agriculture.

Material Science

Advanced Materials Development

In material science, this compound is used to create advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors due to the unique properties imparted by the thiazole structure.

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Table 2: Agrochemical Applications

| Application Type | Compound Used | Efficacy |

|---|---|---|

| Herbicides | This compound | Effective against weeds |

| Fungicides | This compound | Reduces fungal infections |

Mécanisme D'action

The mechanism of action of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

ethyl 2-bromo-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Ethyl 2-phenyl-1,3-thiazole-5-carboxylate: Lacks the halogen atom, resulting in different chemical properties and applications.

Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.

The uniqueness of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

Ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound possesses a five-membered thiazole ring with a bromine atom and a phenyl group, which contribute to its unique reactivity and biological activity. The molecular formula is C12H10BrN2O2S, with a molecular weight of approximately 328.19 g/mol.

Target Interactions

Thiazole derivatives, including this compound, are known to interact with various biological targets:

- Enzymatic Inhibition : These compounds can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : They may bind to specific receptors, altering their activity and contributing to anti-inflammatory and antimicrobial effects.

Biochemical Pathways

The compound influences several biochemical pathways:

- Neurotransmitter Synthesis : It may affect neurotransmitter levels, impacting mood and cognitive functions.

- Cell Signaling : Modulation of signaling pathways can lead to altered cellular responses, particularly in immune cells .

Biological Activities

This compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Bacterial Inhibition : Preliminary studies indicate significant antibacterial properties against both gram-positive and gram-negative bacteria. For example, it showed an MIC (Minimum Inhibitory Concentration) of 250 µg/mL against Staphylococcus epidermidis and 375 µg/mL against Pseudomonas aeruginosa .

- Fungal Activity : The compound has also been investigated for antifungal properties, showing effectiveness against various fungal strains.

- Anticancer Properties

- Anti-inflammatory Effects

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : Its bromine substitution enhances lipophilicity, potentially improving tissue distribution.

- Metabolism : Metabolic pathways involving oxidation and conjugation are likely, affecting its bioavailability and duration of action.

- Excretion : Primarily eliminated through renal pathways .

Case Studies

Several research studies have focused on the synthesis and biological evaluation of this compound:

Propriétés

IUPAC Name |

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFOYOXMFDOSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.